Cas no 1216616-31-7 (5-Fluoro Cytosine-13C,15N2)

5-Fluoro Cytosine-13C,15N2 is a stable isotope-labeled analog of 5-fluorocytosine, a compound widely used in antifungal therapy and biochemical research. The incorporation of 13C and 15N isotopes enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking and quantification in metabolic and pharmacokinetic research. This labeled variant ensures minimal interference with natural isotopic distributions, improving analytical accuracy. Its high isotopic purity and chemical stability make it suitable for use as an internal standard or tracer in biomedical and pharmaceutical applications. The product is particularly valuable for investigating drug metabolism, enzyme mechanisms, and molecular interactions with enhanced sensitivity and reliability.
5-Fluoro Cytosine-13C,15N2 structure
5-Fluoro Cytosine-13C,15N2 structure
Product Name:5-Fluoro Cytosine-13C,15N2
CAS No:1216616-31-7
MF:C4H4FN3O
MW:132.071936607361
CID:1004027
PubChem ID:46781609
Update Time:2025-10-28

5-Fluoro Cytosine-13C,15N2 Chemical and Physical Properties

Names and Identifiers

    • Cytosine-13C,15N2
    • 5-Fluoro Cytosine-13C,15N2
    • CS-0643451
    • 1216616-31-7
    • Flucytosine-13C,15N2
    • 6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one
    • HY-B0139S
    • G82571
    • Inchi: 1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1
    • InChI Key: XRECTZIEBJDKEO-DPZTXFNWSA-N
    • SMILES: FC1C=[15N][13C]([15NH]C=1N)=O

Computed Properties

  • Exact Mass: 132.03126455g/mol
  • Monoisotopic Mass: 132.03126455g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • Melting Point: >300°C (dec.)

5-Fluoro Cytosine-13C,15N2 Pricemore >>

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Additional information on 5-Fluoro Cytosine-13C,15N2

Introduction to 5-Fluoro Cytosine-13C,15N2 (CAS No. 1216616-31-7)

5-Fluoro Cytosine-13C,15N2 is a specialized isotope-labeled derivative of cytosine, featuring the substitution of nitrogen atoms with stable isotopes carbon-13 and nitrogen-15. This compound, identified by its CAS number CAS No. 1216616-31-7, holds significant importance in the field of pharmaceutical research and molecular biology due to its unique properties and applications. The incorporation of isotopic labels not only enhances the analytical capabilities of this compound but also opens up new avenues for studying nucleic acid metabolism and drug development.

The primary significance of 5-Fluoro Cytosine-13C,15N2 lies in its utility as a substrate in nuclear magnetic resonance (NMR) spectroscopy. The presence of carbon-13 and nitrogen-15 isotopes provides a clear and distinct spectral signature, enabling researchers to accurately determine the structure and dynamics of nucleic acid complexes. This capability is particularly valuable in the study of RNA-protein interactions, DNA modifications, and the mechanisms of enzymatic reactions involving cytosine derivatives.

In recent years, there has been a surge in research focused on the development of antiviral and anticancer agents that target nucleic acid synthesis. 5-Fluoro Cytosine-13C,15N2 has emerged as a key intermediate in the synthesis of novel therapeutic agents that exploit the unique reactivity of fluorinated pyrimidines. The fluorine atom introduces metabolic stability, enhancing the half-life of drugs while maintaining their efficacy. Furthermore, the use of isotopic labeling allows for precise tracking of drug metabolism and distribution within biological systems.

One of the most notable applications of 5-Fluoro Cytosine-13C,15N2 is in the field of next-generation sequencing technologies. The compound serves as a reference standard for validating sequencing platforms and ensuring the accuracy of nucleic acid data. Its isotopic composition provides a reliable baseline for comparing experimental results, thereby improving the reliability of genetic studies. Additionally, it is used in metabolic labeling experiments to trace the flux of nucleotides through various biochemical pathways.

The pharmaceutical industry has also leveraged 5-Fluoro Cytosine-13C,15N2 in the development of fluorouracil-based therapies. Fluorouracil analogs are widely used in chemotherapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. The incorporation of isotopic labels into these compounds allows for non-invasive monitoring of drug efficacy through positron emission tomography (PET) scans. This approach has significantly improved patient care by enabling real-time assessment of treatment responses.

Recent advancements in synthetic chemistry have expanded the applications of 5-Fluoro Cytosine-13C,15N2 beyond traditional NMR studies. Researchers have developed novel methodologies for incorporating this compound into complex organic molecules, facilitating the discovery of new bioactive compounds. These methodologies include cross-coupling reactions, hydrogenation processes, and catalytic transformations that leverage the unique electronic properties of isotopic-labeled pyrimidines.

The use of CAS No. 1216616-31-7-labeled compounds has also revolutionized proteomics research. Isotope labeling techniques such as stable isotope labeling with amino acids in cell culture (SILAC) rely on compounds like 5-Fluoro Cytosine-13C,15N2 to differentiate between cellular components labeled with heavy isotopes versus those with natural abundance isotopes. This approach enables high-resolution mass spectrometry analysis, providing insights into protein expression patterns and post-translational modifications.

In conclusion, 5-Fluoro Cytosine-13C,15N2 represents a cornerstone in modern biochemical research and pharmaceutical development. Its unique isotopic composition and versatile applications make it an indispensable tool for researchers studying nucleic acids, enzymes, and therapeutic agents. As scientific understanding continues to evolve, it is anticipated that this compound will play an even greater role in advancing our knowledge across multiple disciplines within life sciences.

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